molecular formula C17H19ClN2O B128645 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine CAS No. 201594-84-5

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Cat. No.: B128645
CAS No.: 201594-84-5
M. Wt: 302.8 g/mol
InChI Key: OTZYADIPHOGUDN-KRWDZBQOSA-N
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Description

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a chiral compound that features a pyridine ring substituted with a piperidin-4-yloxy group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves the following steps:

    Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with an appropriate halogenated compound to form the piperidin-4-yloxy intermediate.

    Coupling with 4-Chlorophenyl Group: The intermediate is then reacted with a 4-chlorophenyl halide under basic conditions to form the desired product.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: The enantiomer of the compound with different stereochemistry.

    2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)quinoline: A similar compound with a quinoline ring instead of a pyridine ring.

    2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)benzene: A similar compound with a benzene ring instead of a pyridine ring.

Uniqueness

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is unique due to its specific chiral configuration and the presence of both a piperidin-4-yloxy group and a 4-chlorophenyl group. This combination of features gives it distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYADIPHOGUDN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447428
Record name 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201594-84-5
Record name 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By treating (±)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine and (2R,3R)-2-hydroxy-3-(4-methoxy-phenyl)-3-(2-nitrophenylthio)propionic acid in the same manner as in Example 4-(1), (2) and (3) to afford (S)-4-[(4-chlorophenyl) (2-pyridyl)methoxy]piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2R,3R)-2-hydroxy-3-(4-methoxy-phenyl)-3-(2-nitrophenylthio)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the improved preparation method for Bepotastine Besilate described in the research?

A1: The research paper focuses on enhancing the synthesis of Bepotastine Besilate, a second-generation antihistamine drug. The improved method centers around optimizing the preparation of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a crucial intermediate in the overall synthesis []. This optimized method leads to a significant increase in yield, reduces the overall production time, and ensures the final product's purity, safety, and stability []. These factors are critical for cost-effectiveness and large-scale pharmaceutical production.

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